molecular formula C14H16O5 B12063148 Methyl 2,3-anhydro-4,6-O-benzylidenehexopyranoside CAS No. 19465-13-5

Methyl 2,3-anhydro-4,6-O-benzylidenehexopyranoside

Cat. No.: B12063148
CAS No.: 19465-13-5
M. Wt: 264.27 g/mol
InChI Key: HQTCRHINASMQOA-UHFFFAOYSA-N
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Description

Methyl 2,3-anhydro-4,6-O-benzylidenehexopyranoside is an organic compound with the molecular formula C14H16O5. It is a derivative of hexopyranoside, characterized by the presence of an anhydro bridge between the 2nd and 3rd carbon atoms and a benzylidene group at the 4th and 6th positions. This compound is often used in synthetic organic chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,3-anhydro-4,6-O-benzylidenehexopyranoside can be synthesized through the reaction of methyl 4,6-O-benzylidene-α-D-glucopyranoside with diethyl azodicarboxylate and triphenylphosphine. This reaction predominantly yields methyl 2,3-anhydro-4,6-O-benzylidene-α-D-allopyranoside and -mannopyranoside . Another method involves the reaction of methyl 2,3-anhydro-4,6-O-benzylidene-α-D-allopyranoside with ethylmagnesium bromide in the presence of copper(I) iodide, producing 4,6-O-benzylidene-1,2-dideoxy-D-ribo-hex-1-enopyranoside .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, as this compound is primarily used in research settings. the synthetic routes mentioned above can be scaled up for larger production if needed.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3-anhydro-4,6-O-benzylidenehexopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

    Diethylaluminum Cyanide: Used for oxirane ring-opening reactions.

    Ammonia: Used for substitution reactions.

Major Products Formed

    Cyano Derivatives: Formed from oxirane ring-opening reactions.

    Amines: Formed from substitution reactions with ammonia.

Scientific Research Applications

Methyl 2,3-anhydro-4,6-O-benzylidenehexopyranoside is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 2,3-anhydro-4,6-O-benzylidenehexopyranoside involves the reactivity of its oxirane ring and benzylidene group. The oxirane ring can undergo nucleophilic attack, leading to ring-opening reactions, while the benzylidene group can participate in various substitution reactions. These reactive sites make the compound valuable in synthetic organic chemistry for constructing complex molecular architectures.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2,3-anhydro-4,6-O-benzylidenehexopyranoside is unique due to its specific structural features, including the anhydro bridge and benzylidene group. These features confer distinct reactivity patterns, making it a valuable compound for synthetic applications.

Biological Activity

Methyl 2,3-anhydro-4,6-O-benzylidenehexopyranoside is a carbohydrate derivative with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article reviews the compound's biological properties, synthesis methods, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula C14H16O5 and a molecular weight of 264.27 g/mol. Its structure includes an anhydro bridge and benzylidene groups, which contribute to its reactivity and biological effects. The anhydro form indicates the absence of a water molecule that typically links two hydroxyl groups in sugar derivatives, enhancing its stability and functionality in various chemical reactions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : The compound has shown potential antimicrobial properties, making it a candidate for developing therapeutic agents targeting microbial infections.
  • Antioxidant Properties : It acts as an antioxidant, which may help mitigate oxidative stress-related diseases. The structural configuration allows it to scavenge free radicals effectively.
  • Epigenetic Modulation : Preliminary studies suggest that it may influence gene expression through epigenetic mechanisms. This activity can be crucial in developing treatments for diseases linked to epigenetic changes .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
Methyl 4,6-O-benzylidene-2,3-di(O-methyl)-alpha-D-glucopyranosideC16H22O6Contains additional O-methyl groups enhancing solubility.
Methyl 2,3-di-O-benzyl-4,6-O-benzylidene-alpha-D-glucopyranosideC18H24O6Features two benzyl groups providing increased stability and reactivity.
Methyl 2,3-O-isopropylidene-alpha-D-glucopyranosideC11H20O5Contains an isopropylidene protecting group affecting reactivity patterns.

These comparisons highlight how variations in substituents can influence biological activities and chemical properties.

Synthesis Methods

The synthesis of this compound can be achieved through various methods that emphasize the importance of protecting groups and reaction conditions. Notable synthetic approaches include:

  • N-Bromosuccinimide (NBS) Reactions : This method has been employed for the selective bromination of sugar derivatives while maintaining the integrity of the anhydro structure .
  • Regioselective Alkylation : Using alkylation techniques to introduce functional groups at specific positions on the sugar ring enhances the compound's versatility for further modifications .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Antimicrobial Efficacy : In vitro studies demonstrated that this compound exhibited significant antibacterial activity against various pathogens. The mechanism involves disrupting bacterial cell membranes.
  • Tyrosinase Inhibition : Research indicated that this compound analogs effectively inhibited mushroom tyrosinase activity, suggesting potential applications in treating hyperpigmentation disorders .
  • Cell Viability Studies : Cytotoxicity assays revealed that certain analogs did not exhibit significant cytotoxic effects at concentrations below 20 µM over extended exposure periods (48 and 72 hours), indicating a favorable safety profile for therapeutic applications .

Properties

IUPAC Name

5-methoxy-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O5/c1-15-14-12-11(18-12)10-9(17-14)7-16-13(19-10)8-5-3-2-4-6-8/h2-6,9-14H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQTCRHINASMQOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C2C(O2)C3C(O1)COC(O3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10941213
Record name Methyl 2,3-anhydro-4,6-O-benzylidenehexopyranoside
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3150-15-0, 53270-02-3, 19465-13-5, 67226-04-4, 3150-16-1
Record name Methyl 2,3-anhydro-4,6-O-(benzylidene)-alpha-allo-D-pyranoside
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
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Record name Methyl 2,3-anhydro-4,6-O-benzylidenehexopyranoside
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